1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with a trichloroacetyl group and a carbonitrile group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis.
Substitution Reactions:
Nitrile Formation: The carbonitrile group is introduced through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrrole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carbonitrile group may also contribute to its reactivity and binding affinity with target proteins or receptors.
Comparison with Similar Compounds
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde: This compound features an aldehyde group instead of a carbonitrile group, leading to different reactivity and applications.
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride:
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carboxylic acid: The carboxylic acid group provides different solubility and reactivity profiles, making it suitable for different applications.
Properties
IUPAC Name |
1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O/c1-13-4-5(3-12)2-6(13)7(14)8(9,10)11/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQHFRVCBHISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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